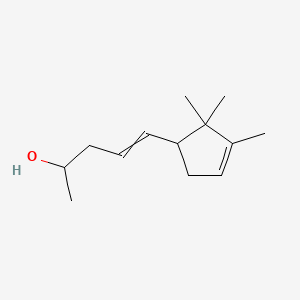
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which undergoes condensation with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated under phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced using sodium borohydride (NaBH₄) to produce the final compound .
Analyse Des Réactions Chimiques
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH₄ to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like NaBH₄.
Applications De Recherche Scientifique
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4. This interaction triggers signaling pathways that promote wound healing and other physiological responses. The compound’s molecular structure allows it to bind effectively to these receptors, initiating a cascade of cellular events .
Comparaison Avec Des Composés Similaires
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is unique due to its synthetic origin and specific odor profile. Similar compounds include:
Santalol: A natural component of sandalwood oil with a similar woody aroma.
Methyl cedryl ketone: Another synthetic sandalwood odorant used in perfumery.
Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A synthetic fragrance compound with a musk-like scent.
These compounds share similar applications in the fragrance industry but differ in their chemical structures and specific olfactory properties.
Propriétés
Numéro CAS |
67801-11-0 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(E)-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-8-9-12(13(10,3)4)7-5-6-11(2)14/h5,7-8,11-12,14H,6,9H2,1-4H3/b7-5+ |
Clé InChI |
CVCLDEPKPXKLLE-FNORWQNLSA-N |
SMILES isomérique |
CC1=CCC(C1(C)C)/C=C/CC(C)O |
SMILES canonique |
CC1=CCC(C1(C)C)C=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4,5-dihydro-5,5-dimethyl-1H-imidazol-2-yl)methyl]-piperidine](/img/structure/B8385663.png)
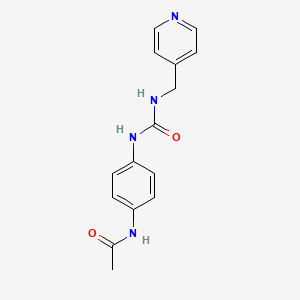
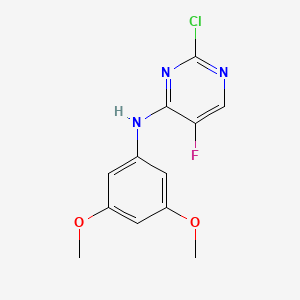
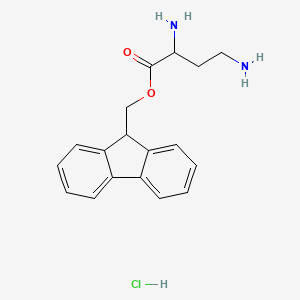
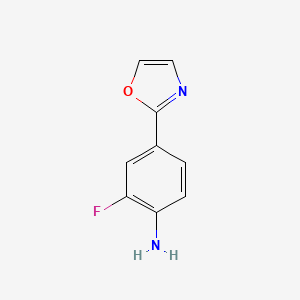
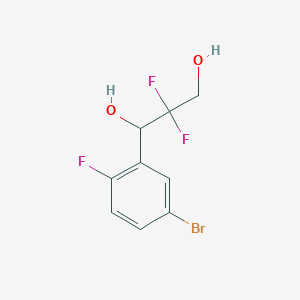
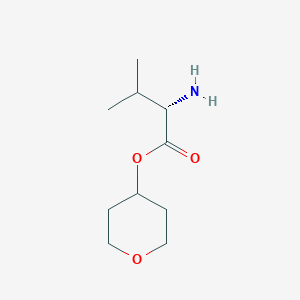
![3-[3-(Benzyloxy)phenyl]-2-azepanone](/img/structure/B8385716.png)
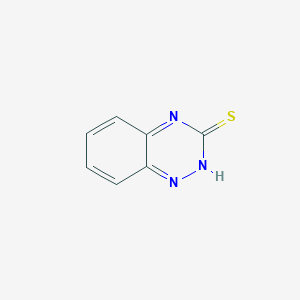

![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)

![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
